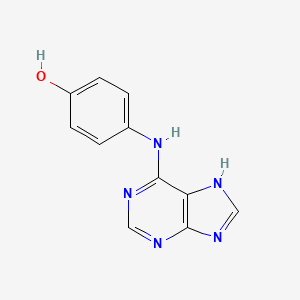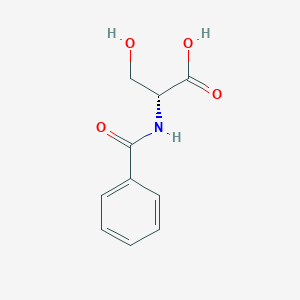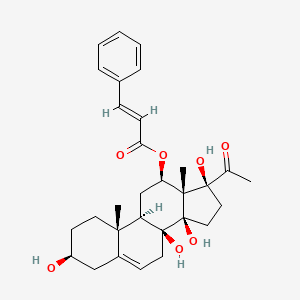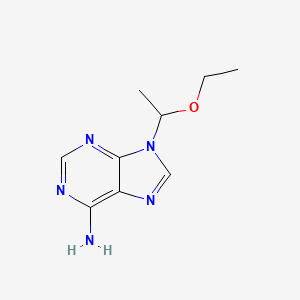
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine is a heterocyclic compound that features a furan ring, a nitro group, and a benzothiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 4-nitro-2,1,3-benzothiadiazol-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which can enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a benzothiadiazole moiety.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Contains a propargylamine group instead of a nitro group.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a hydrazide group and a hydroxyl group instead of a nitro group.
Uniqueness
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine is unique due to the presence of both a nitro group and a benzothiadiazole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
313685-05-1 |
|---|---|
Molekularformel |
C11H8N4O3S |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4O3S/c16-15(17)11-9(12-6-7-2-1-5-18-7)4-3-8-10(11)14-19-13-8/h1-5,12H,6H2 |
InChI-Schlüssel |
UZSPSJVKMSVQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC2=C(C3=NSN=C3C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)


![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)

![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)

![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)


